(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride
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Overview
Description
(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12ClNO2·HCl and a molecular weight of 238.11 g/mol . It is a derivative of phenethylamine, characterized by the presence of chloro and methoxy groups on the benzene ring. This compound is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride typically involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with an amine source under reductive amination conditions. The process generally includes the following steps:
Formation of the imine intermediate: The aldehyde reacts with the amine to form an imine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce any oxidized forms back to the amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenylmethanamines depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include binding to active sites or altering the conformation of the target molecules .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but lacks the chloro group.
3,4,5-Trimethoxyphenethylamine (Mescaline): Contains an additional methoxy group at the 5-position.
3-Chloro-4-methoxyphenethylamine: Similar but with fewer methoxy groups
Uniqueness: (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride is unique due to the combination of chloro and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(3-chloro-4,5-dimethoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-12-8-4-6(5-11)3-7(10)9(8)13-2;/h3-4H,5,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBFCUBKRBQPHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN)Cl)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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